(S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2S)-1-(4-methoxyanilino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-18-4-10-22(11-5-18)35(31,32)28-15-12-19(13-16-28)24(29)27-23(14-17-34-3)25(30)26-20-6-8-21(33-2)9-7-20/h4-11,19,23H,12-17H2,1-3H3,(H,26,30)(H,27,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZUJMLRYXBVIO-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including pharmacological effects, structure-activity relationships, and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperidine ring : A six-membered ring containing nitrogen, known for various pharmacological properties.
- Tosyl group : Enhances solubility and stability, often used in drug design.
- Methoxyphenyl and methylthio groups : These substituents are known to influence receptor binding and enzyme inhibition.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Compounds with similar structures have shown promise in cancer therapy. For instance, derivatives of piperidine have been reported to inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Activity : Many piperidine derivatives exhibit antibacterial properties. Studies have shown that compounds with similar moieties can inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes. Inhibitory activities have been quantified in related compounds with IC50 values indicating strong inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies on similar compounds:
Case Studies
- Anticancer Study :
- Antimicrobial Screening :
- Enzyme Inhibition Analysis :
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its interaction with various ion channels, particularly KCNQ1 channels. Research indicates that it acts as a potent activator of these channels, which are crucial for cardiac repolarization and neuronal excitability.
KCNQ1 Channel Activation
- Mechanism of Action : The compound enhances the KCNQ1 currents, leading to increased potassium ion flow across the membrane. This property is vital in treating conditions related to cardiac arrhythmias.
- Efficacy : In vitro studies have demonstrated that the compound has an EC50 value of approximately 260 nM, indicating its potency in activating KCNQ1 channels .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide is crucial for optimizing its pharmacological properties.
Synthetic Pathways
The synthesis of this compound typically involves:
- Starting Materials : Utilizing commercially available piperidine derivatives and modifying them through various chemical reactions.
- Reagents : Common reagents include sulfonyl chlorides for the tosylation step and coupling agents like HATU for amide bond formation.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Tosylation | Tosyl chloride |
| 2 | Amide Formation | HATU, DIEA |
| 3 | Reduction | NaBH4 or similar |
Structure-Activity Relationship
Research has focused on modifying different groups on the piperidine ring and evaluating their impact on KCNQ1 activation. For instance, substituting the 4-methoxy group with other functional groups often leads to a loss of activity, highlighting the importance of this moiety in maintaining potency .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Cardiovascular Research
A study investigated the effects of this compound on cardiac myocytes, revealing that it significantly enhances repolarization phase duration, which could be beneficial in treating certain types of arrhythmias .
Neuropharmacology
Another area of research explored its potential neuroprotective effects. The compound was shown to modulate neuronal excitability through KCNQ channel activation, suggesting possible applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including amide coupling and sulfonylation. For example, describes a similar synthesis using propionic anhydride under reflux, followed by extraction and purification via recrystallization. Key steps include:
- Amide formation : Reacting intermediates (e.g., piperidine derivatives) with activated carbonyl groups.
- Protection/deprotection : Use of tosyl (Ts) groups for amine protection, as seen in piperidine functionalization .
- Purification : Chromatography or acid-base partitioning (e.g., oxalic acid precipitation) to achieve ≥98% purity (HPLC), as noted in and .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., aromatic protons at δ 7.40–7.24, methylthio groups at δ 2.29–1.86) to confirm stereochemistry and substituent placement .
- Mass Spectrometry : GC/MS or LC-HRMS to verify molecular weight (e.g., calculated mass 380.0 vs. observed 380.0 in ).
- Chromatography : HPLC for purity assessment (≥98%) and chiral columns to confirm the (S)-configuration .
Q. What preliminary biological screening assays are suitable for evaluating this compound's activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases, given the tosyl-piperidine motif's relevance in kinase inhibitors (e.g., AZD5363 in ).
- Cellular viability assays : Use cancer cell lines (e.g., breast cancer xenograft models) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the methoxyphenyl group's bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's potency and selectivity?
- Methodological Answer :
- Core modifications : Vary the methoxyphenyl or methylthio groups to assess their impact on target binding (e.g., highlights ROCK kinase selectivity via pyrrolopyrimidine analogs).
- Stereochemical analysis : Compare (S)- and (R)-enantiomers using chiral synthesis (e.g., ’s deuterated analogs).
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions with Akt kinases or other targets .
Q. What strategies resolve contradictions in synthetic yield or biological data across studies?
- Methodological Answer :
- Reaction optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent) impacting yield, as demonstrated in ’s flow-chemistry protocols.
- Data normalization : Control for batch-to-batch variability in biological assays (e.g., normalize to housekeeping genes in qPCR).
- Meta-analysis : Compare literature data (e.g., ’s 79.9% yield vs. alternative routes) to identify optimal conditions .
Q. How can computational modeling predict this compound's pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 interactions. For example, the methylthio group may enhance membrane permeability but reduce solubility .
- Molecular dynamics simulations : Assess binding stability with targets (e.g., Akt kinases) using AMBER or GROMACS .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Purity control : Implement inline PAT (Process Analytical Technology) for real-time monitoring (e.g., ’s copolymerization quality checks).
- Solvent selection : Replace hazardous solvents (e.g., CHCl₃) with greener alternatives (e.g., 2-MeTHF) without compromising yield .
Q. How do environmental factors (e.g., light, humidity) affect this compound's stability during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
